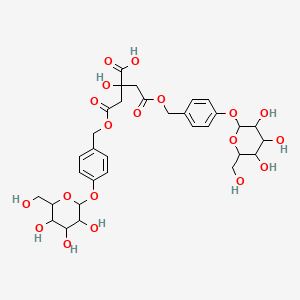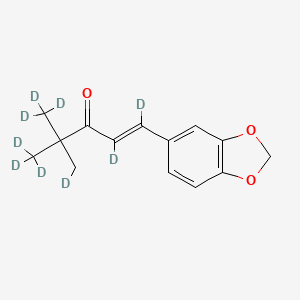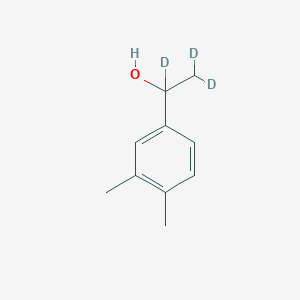
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid is a complex organic compound that features a benzaldehyde diethyl acetal group, a Boc (tert-butoxycarbonyl) protected amine, and a propionic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid typically involves multiple steps:
Formation of Benzaldehyde Diethyl Acetal: Benzaldehyde reacts with ethanol in the presence of an acid catalyst to form benzaldehyde diethyl acetal.
Introduction of Boc Group: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
Formation of Propionic Acid Moiety: The propionic acid group is introduced through a reaction with a suitable precursor, such as a halogenated propionic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acidic conditions (e.g., hydrochloric acid)
Major Products Formed
Oxidation: Benzaldehyde group converts to benzoic acid
Reduction: Benzaldehyde group converts to benzyl alcohol
Substitution: Removal of Boc group reveals free amine
Wissenschaftliche Forschungsanwendungen
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid involves its reactivity due to the presence of multiple functional groups:
Benzaldehyde Diethyl Acetal Group: Can undergo hydrolysis to form benzaldehyde, which can then participate in various chemical reactions.
Boc-Protected Amine: The Boc group can be removed to reveal a free amine, which can act as a nucleophile in substitution reactions.
Propionic Acid Moiety: Provides acidity and can participate in esterification and amidation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromobenzaldehyde Diethyl Acetal: Similar structure but with a bromine substituent instead of the Boc-protected amine.
Benzene, (3,3-diethoxy-1-propynyl)-: Similar acetal group but with a propynyl substituent.
Uniqueness
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid is unique due to the combination of its Boc-protected amine, benzaldehyde diethyl acetal, and propionic acid moieties. This combination provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C19H29NO6 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
3-[4-(diethoxymethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO6/c1-6-24-17(25-7-2)14-10-8-13(9-11-14)15(12-16(21)22)20-18(23)26-19(3,4)5/h8-11,15,17H,6-7,12H2,1-5H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
UDOGFINGWDQSGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid](/img/structure/B13399789.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13399803.png)
![3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride](/img/structure/B13399806.png)
![4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13399818.png)
![Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B13399824.png)
![2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate](/img/structure/B13399827.png)


![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)
![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)


